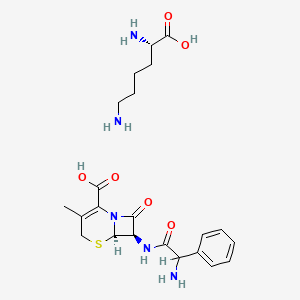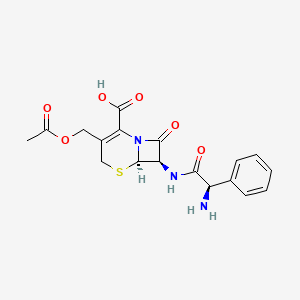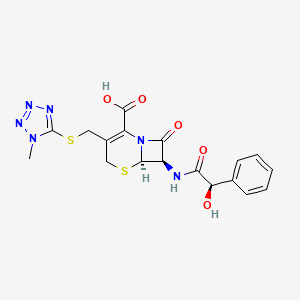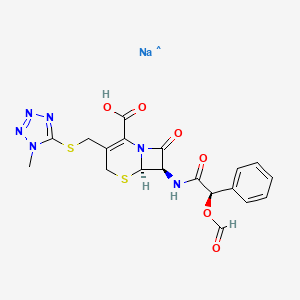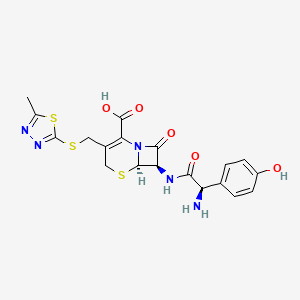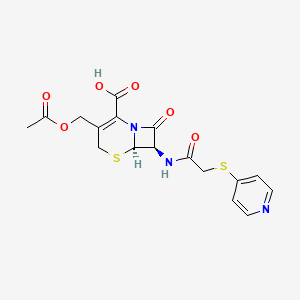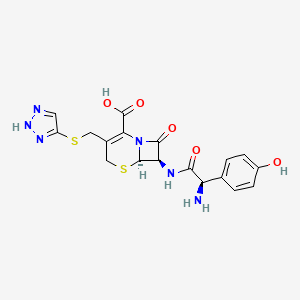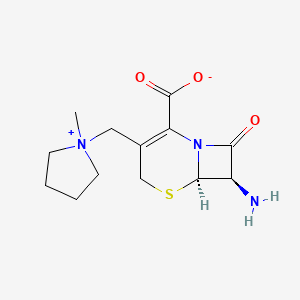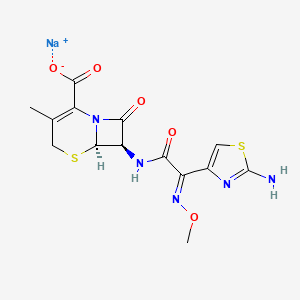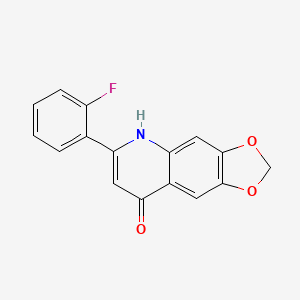
CHM-1
描述
科学研究应用
CHM-1 具有广泛的科学研究应用,包括:
化学: 用作研究抗有丝分裂剂及其机制的模型化合物。
生物学: 研究其对癌细胞中细胞周期调控和凋亡的影响。
医学: 探索其作为治疗肝细胞癌和其他癌症的潜在治疗剂。
作用机制
CHM-1 通过抑制微管蛋白聚合发挥作用,这会破坏微管的组织并导致细胞周期在 G2-M 期停滞。这会导致 Cdc2 激酶活性的激活以及随后癌细胞的凋亡。 该化合物还会诱导凋亡诱导因子从线粒体转运到细胞核,进一步促进细胞死亡 .
生化分析
Biochemical Properties
CHM-1 interacts with tubulin at the colchicine-binding site, markedly inhibiting tubulin polymerization both in vitro and in vivo . This interaction disrupts microtubule organization, leading to cell cycle arrest at the G2-M phase by activating the Cdc2/cyclin B1 complex activity .
Cellular Effects
This compound has been shown to induce growth inhibition of HA22T, Hep3B, and HepG2 cells in a concentration-dependent manner . Interestingly, it does not obviously impair the viability of normal cells at the IC50 for liver cancer cells . This compound-induced apoptosis is characterized by immunofluorescence microscopy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tubulin at the colchicine-binding site, which inhibits tubulin polymerization . This leads to disruption of microtubule organization and cell cycle arrest at the G2-M phase by activating the Cdc2/cyclin B1 complex activity . This compound-induced cell death, activation of Cdc2 kinase activity, and elevation of MPM2 phosphoepitopes are profoundly attenuated by roscovitine, a specific cyclin-dependent kinase inhibitor .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth and prolong lifespan in mice inoculated with HA22T cells
准备方法
合成路线和反应条件
CHM-1 通过一系列化学反应合成,这些反应涉及在喹诺酮骨架上取代特定官能团。
工业生产方法
This compound 的工业生产涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。 该工艺包括多个纯化步骤,以分离所需产物并去除任何杂质 .
化学反应分析
反应类型
CHM-1 经历了几种类型的化学反应,包括:
氧化: this compound 可以被氧化形成各种氧化衍生物。
还原: 还原反应可以改变喹诺酮环上的官能团。
常用试剂和条件
涉及 this compound 的反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应通常在受控的温度和压力条件下进行,以确保预期结果 .
主要产品
相似化合物的比较
类似化合物
秋水仙碱: 另一种具有类似抗有丝分裂特性的微管解聚剂。
紫杉醇: 一种用于癌症治疗的微管稳定剂。
长春碱: 一种用于化疗的微管解聚剂.
CHM-1 的独特性
This compound 的独特性在于其对肝细胞癌的选择性抗肿瘤活性及其通过 caspase 非依赖性途径诱导凋亡的能力。 与其他化合物不同,this compound 不调节 caspase 级联,这使其成为作为化疗剂进一步开发的有希望的候选者 .
属性
IUPAC Name |
6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYDAPJHGNEFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327429 | |
| Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154554-41-3 | |
| Record name | 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



